molecular formula C6H7NO3 B1673744 Kojic amine CAS No. 68642-64-8

Kojic amine

Cat. No. B1673744
CAS RN: 68642-64-8
M. Wt: 141.12 g/mol
InChI Key: AULIQBZSRZXJJU-UHFFFAOYSA-N
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Description

Kojic amine, also known as Kojic acid, is an organic compound with the formula HOCH2C5H2O2OH . It is a derivative of 4-pyrone that functions in nature as a chelation agent produced by several species of fungi, especially Aspergillus oryzae . Kojic acid is a by-product in the fermentation process of malting rice, for use in the manufacturing of sake, the Japanese rice wine . It is a mild inhibitor of the formation of pigment in plant and animal tissues, and is used in food and cosmetics to preserve or change colors of substances .


Synthesis Analysis

A novel series of kojic acid derivatives conjugated to amino pyridine moiety were designed and synthesized to explore their inhibitory activity against tyrosinase . The structure of all derivatives was characterized by 1H NMR, 13C NMR, FT-IR, and elemental analysis .


Molecular Structure Analysis

Tyrosinases belong to the functional copper-containing proteins family, and their structure contains two copper atoms, in the active site, which are coordinated by three histidine residues . Kojic acid derivatives showed conformational affinity to the enzyme active site, and a favorable distance to chelate the copper ion, which is essential for enzyme function .


Chemical Reactions Analysis

There are various chemical derivatives of kojic acid produced through chlorination, reduction, and amine attachments . Kojic acid provides a promising chemical platform to be derived into hydroxy pyrone derivatives such as chlorokojic acid, allomaltol, and pyromeconic acid .


Physical And Chemical Properties Analysis

Kojic acid is a white substance with a molar mass of 142.110 g·mol −1 . It has a melting point of 152 to 155°C and slight solubility in water . Its acidity (pKa) is 9.40 .

Scientific Research Applications

  • Cosmetics and Skin Care

    • Kojic acid is widely used in the cosmetics industry as a skin-whitening agent . It acts as a tyrosinase inhibitor, which is an enzyme that controls the synthesis of melanin, the pigment responsible for the color of the skin .
    • The application involves incorporating Kojic acid into creams, lotions, or serums, which are then applied topically to the skin .
    • The results include lighter skin tone and reduced pigmentation .
  • Food Industry

    • Kojic acid is used as an anti-bacterial and anti-browning agent in the food industry . It prevents enzymatic discoloration in various food products like vegetables, crabs, and shrimps .
    • The application involves adding Kojic acid to the food products during processing .
    • The outcome is the preservation of the natural color of the food products, enhancing their visual appeal and shelf-life .
  • Medicine

    • Kojic acid has potential applications in the field of medicine as an anti-bacterial, anti-fungal, anti-inflammatory, pain reliever, and anti-diabetic agent .
    • The application methods vary depending on the specific use. For example, it can be applied topically for anti-fungal treatment or taken orally for pain relief .
    • The outcomes include relief from the specific ailment being treated .
  • Agriculture

    • Kojic acid is used as a chelating agent in the field of agriculture .
    • The application involves adding Kojic acid to the soil or plant feed .
    • The outcome is improved nutrient absorption by the plants, leading to healthier and more robust crops .
  • Chemical Synthesis

    • Kojic acid is used in chemical synthesis due to its ability to form complexes with different types of metals .
    • The application involves using Kojic acid in various chemical reactions .
    • The outcome is the formation of new compounds, which can be used in various industries .
  • Biotechnology

    • Kojic acid is produced through the fermentation of sugars by certain types of fungi, making it a subject of interest in biotechnology .
    • The application involves using fungi like Aspergillus flavus and Aspergillus oryzae to ferment sugars and produce Kojic acid .
    • The outcome is the production of Kojic acid, which can then be used in various industries .
  • Nanotechnology-Enhanced Cosmetics

    • Kojic Acid Dipalmitate (KDP), a derivative of Kojic acid, is used in cosmetics for its improved properties . It has better stability, permeability, and low toxicity compared to Kojic acid .
    • The application involves incorporating KDP into cosmetic formulations, including nanosomes, nanocreams, multiple emulsions, liposomes, solid lipid nanoparticles (SLNs), ethosomes, and nanoemulsions .
    • The outcome is enhanced cosmetic products with better skin penetration and efficacy .
  • UV-Radiation Prevention

    • Kojic acid can enhance the ability to prevent exposure to UV-radiation . It is used in sunscreens and other skincare products .
    • The application involves adding Kojic acid to the product formulation .
    • The outcome is improved protection against harmful UV rays, reducing the risk of skin damage and premature aging .
  • Antibacterial and Antifungal Properties

    • Kojic acid has antibacterial and antifungal properties . It can be used to treat various skin infections .
    • The application involves applying Kojic acid topically to the affected area .
    • The outcome is the elimination of the infection, leading to healthier skin .
  • Chelation Agent

    • Kojic acid functions as a chelation agent in nature . It forms a bright red complex with ferric ions .
    • The application involves using Kojic acid in various chemical reactions .
    • The outcome is the solubilization of ferric iron, which can be useful in various industrial processes .
  • Chemical Synthesis

    • Kojic acid is used in chemical synthesis due to its ability to form complexes with different types of metals .
    • The application involves using Kojic acid in various chemical reactions .
    • The outcome is the formation of new compounds, which can be used in various industries .
  • Biotechnology

    • Kojic acid is produced through the fermentation of sugars by certain types of fungi . This makes it a subject of interest in biotechnology .
    • The application involves using fungi like Aspergillus flavus and Aspergillus oryzae to ferment sugars and produce Kojic acid .
    • The outcome is the production of Kojic acid, which can then be used in various industries .
  • UV-Radiation Prevention

    • Kojic acid can enhance the ability to prevent exposure to UV-radiation . It is used in sunscreens and other skincare products .
    • The application involves adding Kojic acid to the product formulation .
    • The outcome is improved protection against harmful UV rays, reducing the risk of skin damage and premature aging .
  • Antibacterial and Antifungal Properties

    • Kojic acid has antibacterial and antifungal properties . It can be used to treat various skin infections .
    • The application involves applying Kojic acid topically to the affected area .
    • The outcome is the elimination of the infection, leading to healthier skin .
  • Chelation Agent

    • Kojic acid functions as a chelation agent in nature . It forms a bright red complex with ferric ions .
    • The application involves using Kojic acid in various chemical reactions .
    • The outcome is the solubilization of ferric iron, which can be useful in various industrial processes .
  • Chemical Synthesis

    • Kojic acid is used in chemical synthesis due to its ability to form complexes with different types of metals .
    • The application involves using Kojic acid in various chemical reactions .
    • The outcome is the formation of new compounds, which can be used in various industries .
  • Biotechnology

    • Kojic acid is produced through the fermentation of sugars by certain types of fungi . This makes it a subject of interest in biotechnology .
    • The application involves using fungi like Aspergillus flavus and Aspergillus oryzae to ferment sugars and produce Kojic acid .
    • The outcome is the production of Kojic acid, which can then be used in various industries .
  • Nanotechnology-Enhanced Cosmetics

    • Kojic Acid Dipalmitate (KDP), a derivative of Kojic acid, is used in cosmetics for its improved properties . It has better stability, permeability, and low toxicity compared to Kojic acid .
    • The application involves incorporating KDP into cosmetic formulations, including nanosomes, nanocreams, multiple emulsions, liposomes, solid lipid nanoparticles (SLNs), ethosomes, and nanoemulsions .
    • The outcome is enhanced cosmetic products with better skin penetration and efficacy .

properties

IUPAC Name

2-(aminomethyl)-5-hydroxypyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c7-2-4-1-5(8)6(9)3-10-4/h1,3,9H,2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AULIQBZSRZXJJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C(C1=O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50218734
Record name Kojic amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50218734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Kojic amine

CAS RN

68642-64-8
Record name Kojic amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068642648
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kojic amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50218734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(aminomethyl)-5-hydroxy-4H-pyran-4-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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